3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
“3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A four-step process including etherification, hydrazonation, cyclization, and reduction has been used to synthesize similar compounds .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth.
Mode of Action
The compound interacts with its target, the protein serine/threonine-protein kinase B-raf, and inhibits its activity . This interaction results in changes in the cell growth processes regulated by this protein.
Biochemical Pathways
The compound affects the MAPK/ERK pathway, which is involved in cell growth and proliferation . By inhibiting the protein serine/threonine-protein kinase B-raf, the compound disrupts this pathway, leading to downstream effects on cell growth.
Pharmacokinetics
The piperidine ring is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Result of Action
The inhibition of the protein serine/threonine-protein kinase B-raf by this compound leads to a decrease in cell growth. This can have potential therapeutic applications in conditions characterized by abnormal cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
The presence of the amine group in 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine allows for rapid conjugation with carboxyl linkers via peptide coupling reactions . This suggests that this compound could interact with a variety of biomolecules in a similar manner.
Cellular Effects
For instance, it might impact cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
5-piperidin-4-yl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,8,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJWKONMXKVEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.